![molecular formula C9H15N3 B1523599 2-(tert-Butyl)-6-methylpyrimidin-4-amine CAS No. 1250621-57-8](/img/structure/B1523599.png)
2-(tert-Butyl)-6-methylpyrimidin-4-amine
Overview
Description
2-(tert-Butyl)-6-methylpyrimidin-4-amine, or 2-TBMPA, is an organic compound commonly used in scientific research and laboratory experiments. It is a type of amine that has a pyrimidine ring structure with two tert-butyl and one methyl substituents. 2-TBMPA is a versatile building block for organic synthesis and has a variety of applications in the fields of biochemistry, pharmacology, and materials science.
Scientific Research Applications
Organic Synthesis
2-(tert-Butyl)-6-methylpyrimidin-4-amine: is utilized in organic synthesis as a building block for creating complex molecules. Its unique structure allows for the introduction of the tert-butyl group into larger molecules, which can significantly alter the chemical properties of the final compound, such as increasing steric hindrance or modifying reactivity .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of pharmaceuticals. The tert-butyl group is often used in drug design to improve the metabolic stability of a molecule, making 2-(tert-Butyl)-6-methylpyrimidin-4-amine a valuable compound for developing new medications.
Catalysis
The tert-butyl group’s ability to influence the reactivity of adjacent functional groups makes 2-(tert-Butyl)-6-methylpyrimidin-4-amine a candidate for use in catalytic systems. It can be employed to create catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity .
Biopharmaceutical Formulations
This compound has potential applications in biopharmaceutical formulations. Its structural features may be explored to enhance the solubility of hydrophobic drugs or to act as a stabilizer in certain formulations, contributing to the development of more effective and stable therapeutic agents .
Material Science
In material science, 2-(tert-Butyl)-6-methylpyrimidin-4-amine can be used to synthesize materials with specific properties. For example, it could be incorporated into polymers to create materials with desired thermal or chemical resistance .
Optoelectronics
The electronic properties of the tert-butyl group can be harnessed in the field of optoelectronics. Compounds like 2-(tert-Butyl)-6-methylpyrimidin-4-amine may be used to develop materials for electronic devices that require specific charge transfer or light-emitting properties .
Environmental Chemistry
In environmental chemistry, the tert-butyl group’s reactivity can be utilized to degrade pollutants or synthesize compounds that are less harmful to the environment. This compound could play a role in creating greener chemical processes and materials .
Biochemistry
Lastly, the tert-butyl group is significant in biochemistry for its role in biosynthetic and biodegradation pathways2-(tert-Butyl)-6-methylpyrimidin-4-amine could be studied to understand these biological processes better or to design biomimetic systems .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern due to its crowded nature . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate, showed that it was labeled with [14 c] in the phenolic ring for the study of its pharmacokinetics .
Result of Action
Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Uv filters and benzotriazole uv stabilizers, which include similar compounds, are considered emerging contaminants in the environment .
properties
IUPAC Name |
2-tert-butyl-6-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUJWITMMOAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695979 | |
Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-6-methylpyrimidin-4-amine | |
CAS RN |
1250621-57-8 | |
Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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